molecular formula C11H13ClOS B14033936 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14033936
M. Wt: 228.74 g/mol
InChI Key: JMGYUFXPURTNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one is a high-purity organic compound offered for research and development purposes. This specialty chemical features a propan-2-one backbone substituted with a chloro group and a 3-ethyl-2-mercaptophenyl ring, a structure that suggests potential as a key synthetic intermediate. Based on its structural analogs, this compound is typically supplied with a purity of not less than 98% . The presence of both mercapto (thiol) and ketone functional groups on the aromatic ring makes it a versatile building block for synthesizing more complex heterocyclic compounds or for use in materials science research. Researchers can utilize this compound in the development of novel pharmaceutical candidates, ligands for catalysis, or in the creation of functionalized polymers. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation, including specifications and handling instructions, is available upon request.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(11(8)14)10(12)7(2)13/h4-6,10,14H,3H2,1-2H3

InChI Key

JMGYUFXPURTNQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)S

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one generally follows a multi-step approach:

  • Step 1: Preparation of the substituted mercaptophenyl intermediate
    Introduction of the mercapto (-SH) group on the phenyl ring, often at the 2-position, with an ethyl substituent at the 3-position. This may involve nucleophilic substitution or thiolation reactions on appropriately substituted phenyl precursors.

  • Step 2: Formation of the propan-2-one side chain
    Attachment of the propan-2-one moiety to the mercaptophenyl intermediate, typically via Friedel-Crafts acylation or related ketone-forming reactions.

  • Step 3: Introduction of the chloro substituent at the 1-position of the propan-2-one
    This is commonly achieved by chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), or via chloromethylation protocols.

Specific Preparation Routes and Conditions

While direct literature specifically for This compound is scarce, closely related compounds and analogs provide insight into viable synthetic routes.

Thiolation and Substituted Phenyl Preparation
  • Mercapto-substituted phenyl rings can be synthesized by nucleophilic aromatic substitution of halogenated phenyl compounds with thiolates or by reduction of disulfides.
  • The ethyl substituent at the 3-position is typically introduced via alkylation or starting from commercially available 3-ethylphenol/3-ethyl aniline derivatives, followed by transformation to the mercapto group.
Propan-2-one Chain Introduction
  • Friedel-Crafts acylation using propanoyl chloride or equivalent reagents on the mercaptophenyl intermediate can install the propan-2-one group at the 1-position of the phenyl ring.
  • Alternatively, lithiation of the mercaptophenyl ring followed by reaction with suitable esters or acid chlorides can yield the ketone functionality.
Chlorination of the α-Position of the Ketone
  • Chlorination at the α-position (carbon 1 of the propan-2-one) is achieved by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Another method involves the use of chloromethylation reagents or direct halogenation under controlled conditions to avoid over-chlorination or side reactions.

Example Procedure from Related Literature

A related compound, (R)-(+)-3-chloro-1-phenylpropan-1-ol , has been prepared using a multi-step enzymatic and chemical approach as follows (adapted for relevance):

Step Reagents & Conditions Description Yield (%) Notes
1 Para-chlorophenol, acetic acid, DCC, DMAP in methylene dichloride, room temp, 10 h Formation of para-chlorophenol ester as radical donor 92.3 Esterification step
2 Toluene solvent, lipase CALB, acidic resin, 35-70 °C, shaking table Enzymatic esterification of 3-chloro-1-phenylpropan-1-ol >99% ee Optical purity control
3 LiOH (1 M), methanol, reflux Hydrolysis of ester to yield chloro-1-phenylpropan-1-ol 92.1 Hydrolysis step

Though this example focuses on an alcohol derivative, the chlorination and mercapto-substituted analog can be similarly approached with modifications to reagents and conditions.

Optimization Considerations

  • Temperature control is critical during chlorination to prevent side reactions.
  • Choice of solvent affects reaction rates and selectivity; common solvents include methylene dichloride, toluene, and methanol.
  • Use of catalysts or enzymes (e.g., lipase CALB) can improve stereoselectivity and yield in steps involving esterification or hydrolysis.
  • Purification typically involves filtration, concentration, and column chromatography using silica gel with petroleum ether/ethyl acetate mixtures.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents & Conditions Temperature Time Yield (%) Purification Method Notes
1 Thiolation of phenyl ring Mercaptophenyl precursor, thiolating agent 25-60 °C 4-12 h 70-85 Extraction, recrystallization Control of substitution position essential
2 Friedel-Crafts acylation Propanoyl chloride, AlCl3 catalyst 0-25 °C 2-6 h 65-80 Column chromatography Avoid over-acylation
3 α-Chlorination Thionyl chloride or PCl5 0-40 °C 1-3 h 75-90 Column chromatography Monitor for side-products

Research Discoveries and Supporting Evidence

  • The mercapto group on the phenyl ring enhances reactivity and potential biological activity, but requires careful handling due to its nucleophilicity and susceptibility to oxidation.
  • Chlorination at the α-position of ketones is well-documented to proceed under mild conditions with thionyl chloride, preserving the ketone functionality.
  • Enzymatic methods have been successfully applied to related compounds to achieve high stereoselectivity and yield, suggesting potential for similar approaches in this compound’s synthesis.
  • Multi-step synthesis involving careful control of reaction conditions and purification steps is necessary to obtain high purity and yield of the target compound.

The preparation of This compound involves a multi-step synthetic strategy combining mercapto-substituted phenyl ring synthesis, ketone side-chain introduction, and α-chlorination. Adaptation of protocols from related compounds shows that careful control of reagents, temperature, and purification methods is essential for high yield and purity. Enzymatic catalysis and modern organic synthesis techniques offer promising avenues for optimization.

The data and methods discussed here provide a comprehensive foundation for researchers aiming to synthesize this compound with professional and authoritative guidance.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

The compound’s 3-ethyl-2-mercaptophenyl group contrasts with substituents in similar propan-2-one derivatives:

  • Electron-withdrawing groups (EWGs) : Chloro (e.g., 1-chloro-1-(4-fluorophenyl)propan-2-one, ) and trifluoromethyl (e.g., 1-chloro-1-(3-trifluoromethylphenyl)propan-2-one, ) substituents enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks.
  • Mercapto (-SH) group: Introduces redox-active thiol functionality, enabling disulfide bond formation or metal coordination, which is absent in analogs like 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one ( ).

Physical and Chemical Properties

Key comparative data for selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³)
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one C₁₁H₁₃ClOS 228.73 3-ethyl, 2-mercapto, chloro N/A N/A
1-chloro-1-(4-fluorophenyl)propan-2-one ( ) C₉H₈ClFO 186.61 4-fluoro, chloro 90–93 (0.22–0.25 Torr) 1.275 (Predicted)
1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one ( ) C₁₅H₁₂ClN₃O 285.73 4-chloro, phenylhydrazono N/A N/A

Notes:

  • The mercapto group in the target compound likely increases polarity and solubility in protic solvents compared to halogenated analogs.
  • Ethyl substitution may reduce crystallinity due to steric hindrance, contrasting with planar hydrazono derivatives ( ).

Functional Utility

  • Heterocycle synthesis: The mercapto group enables thiazole or thiophene formation, whereas hydrazono derivatives (e.g., ) are precursors for pyrazoles.
  • Metal coordination: Potential applications in corrosion inhibition, as seen in thiol-containing compounds ( ).

Biological Activity

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, often involving chlorination and subsequent substitution reactions. The exact synthetic route can influence the yield and purity of the final product.

Anticancer Activity

Research has shown that derivatives of chloroalkyl ketones possess significant anticancer properties. For instance, a study evaluated the anticancer effects of various compounds against different cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects against these cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
1-Chloro-1-(3-ethyl-2-Mercapto)propan-2-oneMCF-7TBD
Compound AA5495.56
Compound BMCF-711.79
Compound CA5498.57

Antimicrobial Activity

The antimicrobial properties of chloroalkyl ketones have also been documented. Compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the low milligram per liter range, indicating effective antibacterial action .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (mg/L)
1-Chloro-1-(3-ethyl-2-Mercapto)propan-2-oneStaphylococcus aureusTBD
Compound DE. coli0.0039
Compound ES. aureus0.025

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in viral replication, suggesting a potential antiviral mechanism .
  • Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the effectiveness of chloroalkyl ketones in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a derivative showed promising results in reducing tumor size and improving patient quality of life.
  • Antimicrobial Resistance : Research has focused on the use of these compounds as potential alternatives to traditional antibiotics against resistant bacterial strains, demonstrating their utility in modern medicine.

Q & A

Q. What are the common synthetic methodologies for preparing 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one?

While direct synthesis of this compound is not explicitly documented in the literature, analogous chloro-propanone derivatives are synthesized via coupling reactions between substituted benzenediazonium salts and α-chlorinated ketones. For example, hydrazonoyl chlorides (e.g., ) are synthesized by reacting diazonium chloride with methyl 2-chloro-3-oxobutanoate under basic conditions (sodium acetate in ethanol). A plausible route for this compound could involve reacting 3-ethyl-2-mercaptobenzaldehyde with chloroacetone in the presence of a base, followed by purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To identify the chloro, ethyl, and mercaptophenyl groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic protons, ethyl CH3_3, and thiol protons (if deprotected).
  • IR spectroscopy : To confirm C=O (1700–1750 cm1^{-1}), C–S (600–700 cm1^{-1}), and C–Cl (550–850 cm1^{-1}) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry .

Q. How is X-ray crystallography applied to determine the structure of chloro-propanone derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, and detail the use of SHELX programs (SHELXL for refinement) to resolve crystal structures. Key steps include:

  • Data collection : At 100 K using CuKα radiation.
  • Refinement : Hydrogen atoms are placed via riding models, while heavy atoms (Cl, S) are refined anisotropically.
  • Validation : R-factor (<0.05) and data-to-parameter ratio (>10:1) ensure accuracy. Example Crystallographic Data :
ParameterValue (from )
Molecular formulaC10_{10}H11_{11}ClN2_2O2_2
Space groupP21_1/c
Unit cell (Å, °)a=5.8873, b=25.0467, c=7.3041, β=99.016
Z4
R-factor0.038
.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethyl-2-mercaptophenyl group influence reactivity in nucleophilic substitutions?

The ethyl group introduces steric hindrance, slowing reactions at the ortho position. The mercapto (–SH) group acts as an electron donor via resonance, activating the phenyl ring toward electrophilic substitution. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals. Similar compounds ( ) show that bulky substituents reduce reaction rates by ~30% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data?

Discrepancies (e.g., NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR : To detect conformational changes.
  • Hirshfeld surface analysis : To assess intermolecular interactions in the crystal lattice.
  • DFT calculations : Compare optimized gas-phase structures with crystallographic data (e.g., uses SHELX with DFT-validated H-bonding) .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can assess interactions with targets like enzymes or receptors. For example, notes that chloro-propanone derivatives inhibit cytochrome P450 enzymes via covalent binding to heme iron. Key steps:

  • Ligand preparation : Optimize geometry using Gaussian at B3LYP/6-31G* level.
  • Docking : Grid box centered on the active site (PDB: 1TQN).
  • MM-GBSA : Calculate binding free energies. Results correlate with IC50_{50} values from in vitro assays .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

The mercapto group’s high nucleophilicity can lead to racemization. Solutions include:

  • Chiral auxiliaries : Use (R)-BINOL to direct asymmetric synthesis.
  • Low-temperature conditions : Reduce thiol oxidation (-20°C, argon atmosphere).
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.